molecular formula C8H11BrOS B13584937 2-(4-Bromo-5-methylthiophen-2-yl)propan-2-ol

2-(4-Bromo-5-methylthiophen-2-yl)propan-2-ol

Cat. No.: B13584937
M. Wt: 235.14 g/mol
InChI Key: WJDBLXUQVKYKDC-UHFFFAOYSA-N
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Description

2-(4-Bromo-5-methylthiophen-2-yl)propan-2-ol is a chemical compound with the molecular formula C8H11BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-5-methylthiophen-2-yl)propan-2-ol typically involves the bromination of 5-methylthiophene followed by a reaction with a suitable alcohol. One common method is the bromination of 5-methylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromo-5-methylthiophene is then reacted with propan-2-ol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-5-methylthiophen-2-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Bromo-5-methylthiophen-2-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-5-methylthiophen-2-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyl group can influence its binding affinity and specificity. In material science, its electronic properties can be exploited to enhance the performance of organic semiconductors and other devices .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-5-methylthiophen-2-yl)ethanol
  • 2-(4-Bromo-5-methylthiophen-2-yl)butan-2-ol
  • 2-(4-Bromo-5-methylthiophen-2-yl)propan-1-ol

Uniqueness

2-(4-Bromo-5-methylthiophen-2-yl)propan-2-ol is unique due to the specific positioning of the bromine and methyl groups on the thiophene ring, as well as the presence of the hydroxyl group on the propan-2-ol moiety.

Properties

Molecular Formula

C8H11BrOS

Molecular Weight

235.14 g/mol

IUPAC Name

2-(4-bromo-5-methylthiophen-2-yl)propan-2-ol

InChI

InChI=1S/C8H11BrOS/c1-5-6(9)4-7(11-5)8(2,3)10/h4,10H,1-3H3

InChI Key

WJDBLXUQVKYKDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(C)(C)O)Br

Origin of Product

United States

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